molecular formula C8H5ClN2O2S B1322227 Quinoxaline-6-sulfonyl chloride CAS No. 692737-70-5

Quinoxaline-6-sulfonyl chloride

Cat. No. B1322227
M. Wt: 228.66 g/mol
InChI Key: LFUMOHGAJQHAKV-UHFFFAOYSA-N
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Description

Quinoxaline-6-sulfonyl chloride is a versatile intermediate in organic synthesis, particularly in the construction of quinoxaline derivatives that have significant pharmacological activities. The literature reveals various methods for synthesizing quinoxaline derivatives, often involving the sulfonylation of different substrates to introduce the sulfonamide group, which is known for its broad range of biological activities .

Synthesis Analysis

Several papers discuss innovative methods for synthesizing quinoxaline derivatives. One approach involves the use of silica bonded S-sulfonic acid as a recyclable catalyst for the room-temperature synthesis of quinoxalines from 1,2-diamino and 1,2-dicarbonyl compounds . Another method utilizes dimethyl sulfoxide as both a reactant and solvent to produce a variety of N-heterocycle-fused quinoxalines . Additionally, a green synthesis method has been reported where quinoxaline sulfonamides are synthesized from 2-(4-methoxyphenyl)-quinoxaline using chlorosulfonic acid, followed by a reaction with different aromatic amines under solvent-free conditions . Nanocrystalline titania-based sulfonic acid has also been used as a catalyst for the synthesis of quinoxalines, offering advantages such as quantitative yields, short reaction times, and low reaction temperatures .

Molecular Structure Analysis

The molecular structure of quinoxaline-6-sulfonyl chloride derivatives is characterized by the presence of the quinoxaline core, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The sulfonyl chloride group is typically positioned at the 6-position of the quinoxaline ring. The structure of these derivatives is confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Quinoxaline derivatives can undergo a range of chemical reactions. For instance, the synthesis of sulfonated quinoline diones involves a cascade synthesis from N-(2-cyanoaryl) methylacrylamides and sulfonylhydrazides, which proceeds through radical addition, cyclization, and imine hydrolysis . The sulfonyl chloride group in quinoxaline derivatives is reactive and can be used to further modify the quinoxaline core by reacting with different nucleophiles, such as amines, to form sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline-6-sulfonyl chloride derivatives are influenced by the presence of the sulfonyl chloride group. This group increases the reactivity of the compound, making it a valuable intermediate for further chemical transformations. The solubility, stability, and reactivity of these compounds can vary depending on the specific substituents and reaction conditions used in their synthesis. The literature suggests that these derivatives can be synthesized under mild and environmentally friendly conditions, often in water or green solvents like ethanol, and can be isolated in high yields after simple work-up procedures .

Scientific Research Applications

Antibacterial Activity

Quinoxaline sulfonamides, synthesized using quinoxaline-6-sulfonyl chloride, have shown potential in antibacterial applications. Alavi et al. (2017) explored a green synthesis method for these compounds, demonstrating their effectiveness against bacterial strains like Staphylococcus spp. and Escherichia coli (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Synthesis of Sulfonamides

The process of synthesizing quinoxaline-containing sulfonamides involves quinoxaline-6-sulfonyl chloride as an intermediate. This process is significant in developing pharmacologically active compounds with a broad range of applications, as discussed in a review by Irfan et al. (2021), highlighting the biomedical activities of these derivatives (Irfan et al., 2021).

Drug Synthesis Catalyst

In the synthesis of quinoxaline derivatives, nanocrystalline titania-based sulfonic acid has been used as a catalyst, indicating the role of sulfonic acid derivatives in facilitating drug synthesis. Atghia and Beigbaghlou (2013) demonstrated this application in their research, emphasizing its suitability for heat- or acid-sensitive substrates, particularly in drug synthesis (Atghia & Beigbaghlou, 2013).

Neuroprotective Properties

A specific quinoxaline derivative, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), demonstrates neuroprotective properties. This compound, which is an analog of quinoxalinedione antagonists, has been shown to protect against global ischemia, as researched by Sheardown et al. (1990) (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).

Novel Synthesis Pathways

Quinoxaline-6-sulfonyl chloride is also involved in novel synthesis pathways for various derivatives. For instance, the work by El-Shareif et al. (2003) explores its use in creating quinoxaline, pyrazole, and pyrrolo[3,4-b]quinoxaline derivatives, which have shown antimicrobial activity (El-Shareif, Zahran, El-Gaby, Ammar, & El-Said, 2003).

Safety And Hazards

Quinoxaline-6-sulfonyl chloride may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Quinoxaline and its derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . Therefore, the therapeutic potential and biomedical applications of quinoxalines have been enhanced by incorporation of the sulfonamide group into their chemical framework . This suggests that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds; modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .

properties

IUPAC Name

quinoxaline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2S/c9-14(12,13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUMOHGAJQHAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624792
Record name Quinoxaline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxaline-6-sulfonyl chloride

CAS RN

692737-70-5
Record name Quinoxaline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Irfan, S Ahmad, S Hussain, F Batool, H Riaz, R Zafar… - Applied Sciences, 2021 - mdpi.com
… The scaffold 71 was treated with 47 to obtain quinoxaline-6-sulfonyl chloride 72 at 88% yield, followed by the reaction with dibenzyloamine in anhydrous dimethylformamide (DMF) to …
Number of citations: 23 www.mdpi.com
I RG, W SJ - Indian Drugs, 2017 - search.ebscohost.com
… 0.38 g of 4-nitro benzoic acid was refluxed with 1.9 g of 2,3-diphenyl quinoxaline-6-sulfonyl chloride and 5 ml of pyridine solution for 4.30 h. Then reaction mixture was cooled and …
Number of citations: 0 search.ebscohost.com
R Ingle - academia.edu
… moiety was refluxed with 2, 3-diphenyl quinoxaline-6-sulfonyl chloride in 50 ml of 10% aqueous NaOH. The reaction mixture was poured into the crushed ice stirred until product …
Number of citations: 0 www.academia.edu
G Gupta, P Verma - Chem Sci Trans, 2014 - e-journals.in
Different types of quinoxaline derivatives show antimicrobial activity. Quinoxalines, also named as Benzopyrazines, having a nitrogen ring, in organic chemistry is a hetrocyclic …
Number of citations: 8 www.e-journals.in
FO Taiwo, DA Akinpelu, CA Obafemi - Ife Journal of Science, 2008 - ajol.info
… , 5, was prepared starting from the reaction of 1, 2, 3, 4tetrahydroquinoxaline-2, 3-dione, 1 with chlorosulfonic acid to obtain the corresponding quinoxaline-6-sulfonyl chloride, Sa which …
Number of citations: 6 www.ajol.info
FO TAIWO, DA AKINPELU, CA OBAFEMI - researchgate.net
… , 5, was prepared starting from the reaction of 1, 2, 3, 4tetrahydroquinoxaline-2, 3-dione, 1 with chlorosulfonic acid to obtain the corresponding quinoxaline-6-sulfonyl chloride, 5a which …
Number of citations: 0 www.researchgate.net
G Meka, R Chintakunta - Results in Chemistry, 2023 - Elsevier
Medicinal chemistry is a basic science that involves identification, synthesis and development of new drugs for therapeutic use. Biological importance of heterocycles makes them more …
Number of citations: 6 www.sciencedirect.com
FO Taiwo, CA Obafemi, DA Akinpelu A Akinpelu - Journal of Pharmaceutical …, 2021
Number of citations: 4

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